
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropoxy-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a diazinane ring and a propan-2-yloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the benzoic acid core:
Final assembly: The final compound could be synthesized by coupling the diazinane ring with the substituted benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazinane ring or the propan-2-yloxy group.
Reduction: Reduction reactions might target the carbonyl groups in the diazinane ring.
Substitution: The benzoic acid core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural features, it could be explored for developing new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry
Catalysts: The compound or its derivatives might be used as catalysts in organic synthesis.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the propan-2-yloxy group.
4-(propan-2-yloxy)benzoic acid: Lacks the diazinane ring.
Uniqueness
The presence of both the diazinane ring and the propan-2-yloxy group in 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid might confer unique biological activities or chemical reactivity compared to its simpler analogs.
Propiedades
Fórmula molecular |
C14H16N2O5 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-8(2)21-11-4-3-9(13(18)19)7-10(11)16-6-5-12(17)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,18,19)(H,15,17,20) |
Clave InChI |
HJJZHLYWVATXRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


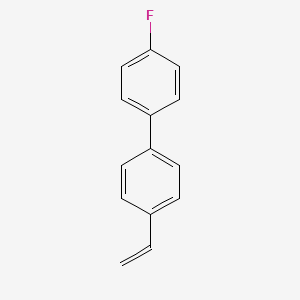
![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
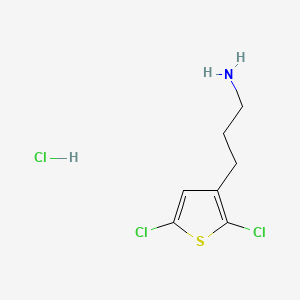
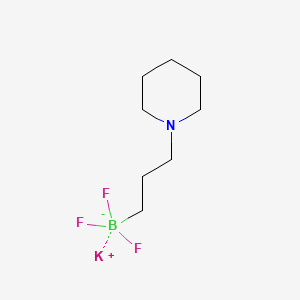

![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

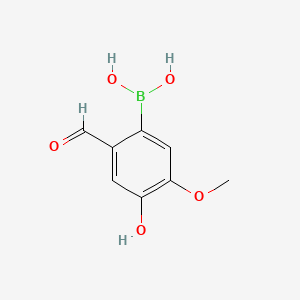
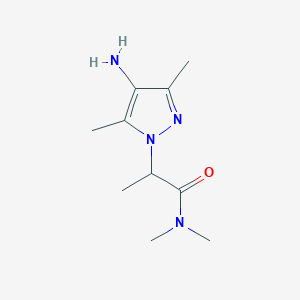

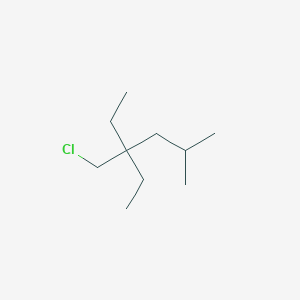
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
